3-Methoxy-2,2,4,4-tetramethylpyrrolidine
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Description
3-Methoxy-2,2,4,4-tetramethylpyrrolidine is a chemical compound with the CAS Number: 2287339-80-2 . It has a molecular weight of 157.26 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H19NO/c1-8(2)6-10-9(3,4)7(8)11-5/h7,10H,6H2,1-5H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . and should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Enantioselective Synthesis and Natural Product Total Synthesis
3-Methoxy-2,2,4,4-tetramethylpyrrolidine derivatives have been utilized in the enantioselective synthesis of protected nitrocyclohexitols with five stereocenters, contributing to the total synthesis of natural products like (+)-pancratistatin. This process involves the control of enantioselective annulation of β-(hetero)aryl-α-nitro-α,β-enals, demonstrating the compound's utility in synthesizing highly oxygenated nitrocyclohexanes endowed with multiple stereocenters (Cagide-Fagín et al., 2012).
Spin Label Reagents for EPR Imaging
Derivatives of this compound have been synthesized for use as potentially useful cross-linking spin label reagents in Electron Paramagnetic Resonance (EPR) imaging. This includes the conversion of these compounds to amino compounds via transfer hydrogenation, indicating their significance in developing new EPR imaging agents for applications like brain imaging (Hideg et al., 1988).
Magnetic Materials and Catalysis
The compound and its derivatives have found applications in the synthesis of magnetic materials, such as the tetranuclear complex [Fe(III)2(L')(OH)(CH3O)]2. This complex demonstrates the modification of a macrocycle through the incorporation of a methylene group between two amine groups, leading to the creation of imidazolidine rings. Such materials are characterized by their unique magnetic properties, contributing to the advancement of magnetic materials research (Hewitt et al., 2005).
Neuroleptic Activity and Medicinal Chemistry Applications
Research into this compound derivatives has also extended into the realm of medicinal chemistry, particularly in the development of neuroleptic drugs. Compounds such as cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide have been synthesized and evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, showcasing the potential of these derivatives in the treatment of psychosis (Iwanami et al., 1981).
Properties
IUPAC Name |
3-methoxy-2,2,4,4-tetramethylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)6-10-9(3,4)7(8)11-5/h7,10H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGRMJOGCWMSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(C1OC)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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